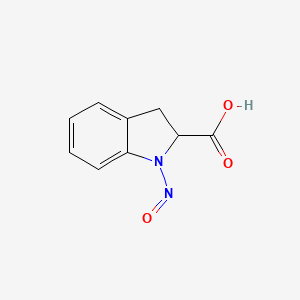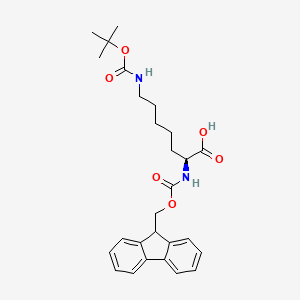
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyrrolidine ring with a methyl group and an acetate ester functional group. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of (S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity, as it can modulate the release of active ingredients in prodrugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar hydrolysis and reduction reactions.
Methyl butanoate: Another ester with a different alkyl chain length.
Propyl acetate: An ester with a propyl group instead of a methyl group.
Uniqueness
(S)-1-Methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in drug development.
Propriétés
Numéro CAS |
175796-23-3 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.153 |
Nom IUPAC |
[(2S)-1-methyl-5-oxo-2H-pyrrol-2-yl] acetate |
InChI |
InChI=1S/C7H9NO3/c1-5(9)11-7-4-3-6(10)8(7)2/h3-4,7H,1-2H3/t7-/m0/s1 |
Clé InChI |
NCSWRMFSQSWFCY-ZETCQYMHSA-N |
SMILES |
CC(=O)OC1C=CC(=O)N1C |
Synonymes |
2H-Pyrrol-2-one,5-(acetyloxy)-1,5-dihydro-1-methyl-,(5S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)




![4-Methyl-1,4-dihydropyrrolo[2,3-d][1,2,3]triazole](/img/structure/B575909.png)




